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Compound of Interest

Compound Name: 1-Ethoxy-3-(p-tolyl)urea

CAS No.: 325474-93-9

Cat. No.: B2620970

Get Quote

Executive Summary
This technical guide provides a structural and functional analysis of

-methoxy versus

-ethoxy substituted phenylureas. While

-methoxy analogs (e.g., Linuron) represent a commercially validated "sweet spot" in herbicidal
chemistry,

-ethoxy derivatives offer distinct physicochemical profiles that alter bioavailability, metabolic
stability, and receptor binding kinetics.

This guide is designed for medicinal chemists and agrochemical researchers optimizing urea-

based scaffolds for Photosystem II (PSII) inhibition or cytokinin-like activity.

Physicochemical & Structural Profiling
The substitution of a methoxy (-OMe) group with an ethoxy (-OEt) group on the urea nitrogen

induces significant changes in lipophilicity and steric volume, directly impacting membrane
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permeability and active site fit.

Table 1: Comparative Physicochemical Properties

Property
-Methoxy

Phenylurea (Ref:
Linuron)

-Ethoxy Phenylurea

(Analog)
Impact on Bioactivity

Steric Parameter (

)
-0.55 (Moderate bulk) -0.97 (High bulk)

Ethoxy may clash with

narrow hydrophobic

pockets (e.g., PSII D1

protein valine

residues).

Lipophilicity (cLogP) ~2.5 - 3.0 ~3.0 - 3.5 (+0.5 shift)

Ethoxy increases

membrane

permeability but

decreases water

solubility, potentially

limiting root uptake.

Electronic Effect (

)

+0.25 (Inductive

withdrawal)

+0.23 (Slightly

weaker)

Negligible difference

in urea nitrogen

acidity (

).

Water Solubility
Moderate (e.g.,

Linuron: 75 mg/L)

Low (< 20 mg/L

estimated)

Ethoxy analogs often

require emulsifiable

concentrate (EC)

formulations due to

poor aqueous

solubility.

Mechanism of Action & Binding Kinetics
Target: Photosystem II (PSII) Complex
Both classes functions as PSII inhibitors by competing with plastoquinone (
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) for the binding site on the D1 protein.

Primary Interaction: The amide hydrogen (-NH-) forms a critical hydrogen bond with Ser264

or His215 of the D1 protein.

Secondary Interaction (The Variable): The

-alkoxy group projects into a hydrophobic pocket.

-Methoxy: Fits optimally in the wild-type D1 pocket, balancing binding affinity with
dissociation kinetics.

-Ethoxy: The additional methylene group (

) often introduces steric clashes with residues lining the pocket (e.g., Phe255). While
higher lipophilicity suggests stronger hydrophobic binding, the steric penalty usually
results in a higher

(lower potency) compared to the methoxy analog.

Visualization: Mode of Action Pathway
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Caption: Comparative binding pathway of N-alkoxy phenylureas at the Photosystem II D1

protein target site.

Metabolic Stability & Degradation
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The metabolic fate of these compounds is dictated by Cytochrome P450 (CYP450)

monooxygenases.[1] The

-dealkoxylation rate is a critical determinant of in vivo half-life.

Comparative Metabolism
-Methoxy (Linuron):

Pathway: Rapid

-demethoxylation.

Product:

-methyl-phenylurea (DCPMU).

Implication: The methoxy group is a "metabolic handle." Its removal often detoxifies the

compound or alters its selectivity.

-Ethoxy:

Pathway: Slower

-deethoxylation due to steric shielding of the

-carbon.

Alternative Pathway: Hydroxylation of the ethyl chain (

-oxidation) may occur before cleavage.

Implication:

-ethoxy analogs generally exhibit longer soil half-lives (

), increasing persistence but also the risk of carryover injury to rotational crops.
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Caption: Differential metabolic rates of N-dealkylation mediated by CYP450 enzymes.

Experimental Protocols
Protocol A: Synthesis of N-Alkoxy Phenylureas
Objective: To synthesize

-ethoxy analogs for comparative testing against commercial

-methoxy standards.

Reagents: 3,4-Dichlorophenyl isocyanate,

-ethyl-hydroxylamine hydrochloride, Triethylamine (TEA), Dichloromethane (DCM).

Procedure:

Dissolve

-ethyl-hydroxylamine HCl (1.1 eq) in dry DCM under

atmosphere.

Add TEA (2.2 eq) dropwise at 0°C to liberate the free amine.

Add 3,4-Dichlorophenyl isocyanate (1.0 eq) slowly to the mixture.

Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Purification: Wash with 1M HCl, then brine. Dry over
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. Recrystallize from Ethanol/Water.

Validation:

-NMR must show the ethyl quartet (~4.0 ppm) vs. the methoxy singlet (~3.7 ppm).

Protocol B: Hill Reaction Assay (PSII Inhibition)
Objective: Determine

values for photosynthetic electron transport inhibition.

Isolation: Isolate chloroplasts from Spinacia oleracea leaves using sucrose gradient

centrifugation.

Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

.

Dye: 2,6-Dichlorophenolindophenol (DCPIP) as the electron acceptor (blue -> colorless upon

reduction).

Measurement:

Incubate chloroplasts (

Chl/mL) with varying concentrations of

-methoxy or

-ethoxy urea (

).

Illuminate with saturating light (

).

Measure absorbance decrease at 600 nm over 60 seconds.

Calculation: Plot % Inhibition vs. Log[Concentration].
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Self-Validation Check: Linuron control should yield

. If Ethoxy analog

, steric hindrance is confirmed.

Conclusion & Recommendations
Select

-Methoxy (e.g., Linuron) when high potency, moderate soil persistence, and broad-spectrum
efficacy are required. The methyl group provides the optimal balance of lipophilicity and
steric fit for the D1 protein pocket.

Select

-Ethoxy only when designing for:

Increased Lipophilicity: To enhance foliar uptake in waxy cuticle weeds.

Extended Persistence: If the target application requires longer residual activity (due to

slower metabolic degradation).

Resistance Breaking: In rare cases where D1 mutations (e.g., Ser264Gly) alter the pocket

shape, the different steric profile of the ethoxy group may retain efficacy where methoxy

fails, though this must be empirically verified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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